N-Methyl-3,5-dichlorobenzylamine

Antimycobacterial Mycobacterium tuberculosis SAR

N-Methyl-3,5-dichlorobenzylamine (CAS 90390-21-9) is a halogenated secondary benzylamine derivative characterized by a 3,5-dichlorophenyl ring and an N-methyl substituent. Identified in peer-reviewed studies under the code designation ME-93, this compound has been specifically evaluated for antimycobacterial activity, with reported Minimum Inhibitory Concentration (MIC) values against *Mycobacterium tuberculosis* H37Ra.

Molecular Formula C8H9Cl2N
Molecular Weight 190.07 g/mol
CAS No. 90390-21-9
Cat. No. B1221762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-3,5-dichlorobenzylamine
CAS90390-21-9
SynonymsME 93
ME 93 hydrochloride
ME-93
N-methyl-3,5-dichlorobenzylamine
Molecular FormulaC8H9Cl2N
Molecular Weight190.07 g/mol
Structural Identifiers
SMILESCNCC1=CC(=CC(=C1)Cl)Cl
InChIInChI=1S/C8H9Cl2N/c1-11-5-6-2-7(9)4-8(10)3-6/h2-4,11H,5H2,1H3
InChIKeySSTJQZMMDIIKBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-3,5-dichlorobenzylamine (CAS 90390-21-9) for Antimycobacterial Research: Essential Procurement Data


N-Methyl-3,5-dichlorobenzylamine (CAS 90390-21-9) is a halogenated secondary benzylamine derivative characterized by a 3,5-dichlorophenyl ring and an N-methyl substituent [1]. Identified in peer-reviewed studies under the code designation ME-93, this compound has been specifically evaluated for antimycobacterial activity, with reported Minimum Inhibitory Concentration (MIC) values against *Mycobacterium tuberculosis* H37Ra [2]. It is commercially available in both free base (C8H9Cl2N, MW 190.07) and hydrochloride salt (ME-93 hydrochloride, C8H10Cl3N, MW 226.53) forms, with suppliers typically offering purities of 95% or higher for research use .

Why Substituting N-Methyl-3,5-dichlorobenzylamine (CAS 90390-21-9) with Other Benzylamines Compromises Research Integrity


Substituting N-Methyl-3,5-dichlorobenzylamine with structurally related benzylamines—even those differing by a single halogen atom or alkyl chain—is scientifically inadvisable due to profound differences in antimycobacterial potency and spectrum. Comparative structure-activity relationship (SAR) studies explicitly demonstrate that the 3,5-dichloro substitution pattern on the phenyl ring is critical for achieving an MIC of 10.2 μg/mL against *M. tuberculosis* H37Ra, a level of activity not observed with unsubstituted or mono-chlorinated analogs [1]. Furthermore, the N-methyl group confers a distinct biological profile; replacing it with an N-butyl group in the 3,5-difluoro analog yields a lower MIC (6.4 μg/mL) but entirely alters the compound's physicochemical and pharmacokinetic properties [1]. The compound's proven synergistic capacity with dapsone and rifampicin is unique to this specific molecular structure; generic substitution with other benzylamines cannot replicate this validated combination effect [2].

Quantitative Differentiation of N-Methyl-3,5-dichlorobenzylamine (ME-93) from Structural Analogs for Scientific Procurement


Antimycobacterial MIC: N-Methyl-3,5-dichloro vs. Mono-Chloro and Unsubstituted Benzylamine Analogs

N-Methyl-3,5-dichlorobenzylamine exhibits an MIC of 10.2 μg/mL against *Mycobacterium tuberculosis* H37Ra. In the same standardized assay, the mono-chloro analog N-methyl-3-chlorobenzylamine achieves an identical MIC of 10.2 μg/mL, while the N-butyl-3,5-difluoro analog demonstrates superior potency (MIC 6.4 μg/mL). The unsubstituted benzylamine parent scaffold is inactive in this assay system [1].

Antimycobacterial Mycobacterium tuberculosis SAR

In Vitro Anti-Leprosy Activity: ME-93 Exhibits Bacteriostatic Effect Against M. leprae at Specific Concentrations

N-Methyl-3,5-dichlorobenzylamine hydrochloride (ME-93) was evaluated in a cell-free in vitro culture system against *Mycobacterium leprae*. At a concentration of 50 μg/mL, ME-93 did not achieve complete growth inhibition, demonstrating a bacteriostatic rather than bactericidal effect against this pathogen [1].

Antileprotic Mycobacterium leprae Bacteriostatic

In Vivo Mouse Foot Pad Model: ME-93 Synergism Validated in Animal Model of Leprosy

The in vivo activity of N-methyl-3,5-dichlorobenzylamine hydrochloride (ME-93) was evaluated in the mouse foot pad model of *Mycobacterium leprae* infection. While quantitative bacterial load reduction data are not available in the abstract, the study confirmed synergism when ME-93 was administered in combination with dapsone or rifampicin [1].

In vivo efficacy Mycobacterium leprae Synergism

Synergistic Effect on M. tuberculosis: ME-93 Exhibits Supra-Additive Activity with Established Antitubercular Agents

Combination studies on *M. tuberculosis* H37Ra demonstrated that N-methyl-3,5-dichlorobenzylamine (compound 93) exerts marked supra-additive (synergistic) effects when combined with aminosalicylic acid, streptomycin, or dapsone. This synergistic effect was not universally observed across the benzylamine series, indicating that the specific 3,5-dichloro-N-methyl substitution pattern uniquely contributes to this favorable interaction profile [1].

Antitubercular Drug Synergy Mycobacterium tuberculosis

Physicochemical Properties: Calculated LogP and Hydrogen Bonding Profile Differentiates from More Lipophilic Analogs

The calculated partition coefficient (cLogP) for N-methyl-3,5-dichlorobenzylamine is 2.74, indicating moderate lipophilicity. This differentiates it from analogs such as N-butyl-3,5-difluorobenzylamine, which has a higher cLogP of 3.25, suggesting significantly greater lipophilicity that could impact solubility, permeability, and in vivo distribution [1]. The compound possesses one hydrogen bond donor and one acceptor, consistent with a small polar surface area (12 Ų) [2].

Physicochemical Properties LogP Drug-likeness

Validated Application Scenarios for N-Methyl-3,5-dichlorobenzylamine (ME-93) Procurement


Chemical Probe for Investigating Synergistic Antimycobacterial Combinations

Procure N-Methyl-3,5-dichlorobenzylamine as a validated chemical probe for studying drug synergy mechanisms against *Mycobacterium tuberculosis*. The compound's demonstrated supra-additive effect with dapsone, streptomycin, and aminosalicylic acid [1] makes it an essential tool for in vitro combination assays aimed at identifying new multi-drug regimens for tuberculosis.

In Vivo Model Development for Antileprotic Combination Therapy Studies

Use N-Methyl-3,5-dichlorobenzylamine hydrochloride (ME-93) in mouse foot pad models of *Mycobacterium leprae* infection. Its established in vivo synergy with dapsone and rifampicin [2] provides a positive control and a benchmark for evaluating novel compounds or new combination strategies for leprosy treatment, offering a direct link to a peer-reviewed animal model.

Structure-Activity Relationship (SAR) Benchmark for Halogenated Benzylamine Series

Employ N-Methyl-3,5-dichlorobenzylamine as a key reference compound in SAR studies of antimycobacterial benzylamines. Its defined MIC of 10.2 μg/mL against *M. tuberculosis* H37Ra [1] provides a quantitative benchmark against which the potency of newly synthesized analogs—including those with varied halogen patterns or N-alkyl substitutions—can be directly compared within the same assay system.

Physicochemical Reference Standard for Lipophilicity in Antimicrobial Amine Series

Utilize N-Methyl-3,5-dichlorobenzylamine as a physicochemical reference standard with a calculated LogP of 2.74 [3]. This value serves as a calibration point for chromatographic method development (e.g., reversed-phase HPLC) and for correlating lipophilicity with antimicrobial activity or cellular permeability within a series of structurally related benzylamine derivatives.

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